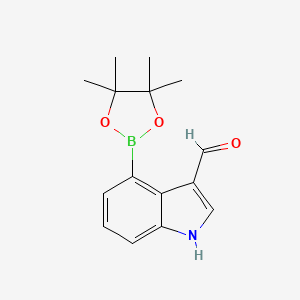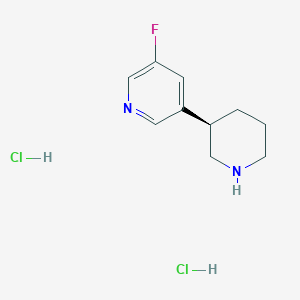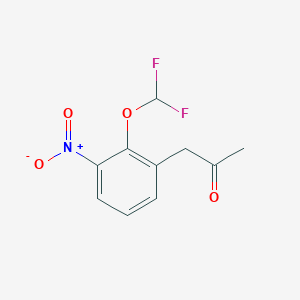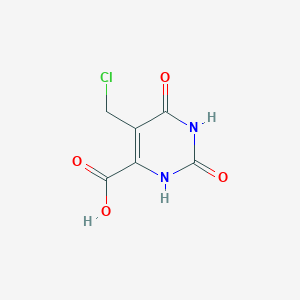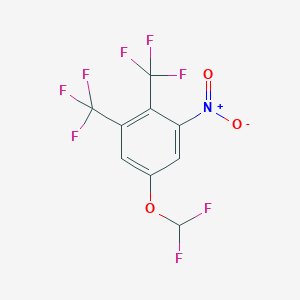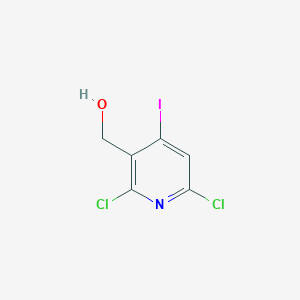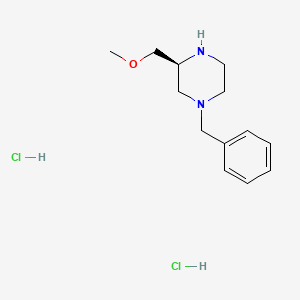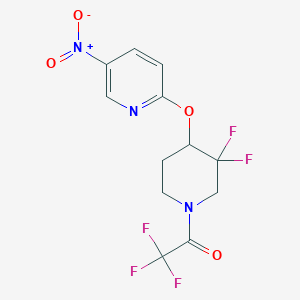
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitropyridine moiety: This is achieved through a nucleophilic substitution reaction where the nitropyridine group is introduced to the piperidine ring.
Final coupling: The trifluoroethanone group is introduced in the final step through a coupling reaction, often using reagents like trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting or modulating enzyme activity.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Alter cellular processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone: shares similarities with other fluorinated piperidine derivatives, such as:
Uniqueness
Fluorination: The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
Nitropyridine Moiety: This functional group contributes to the compound’s reactivity and potential biological activity.
Trifluoroethanone Group: This group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C12H10F5N3O4 |
|---|---|
Molekulargewicht |
355.22 g/mol |
IUPAC-Name |
1-[3,3-difluoro-4-(5-nitropyridin-2-yl)oxypiperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F5N3O4/c13-11(14)6-19(10(21)12(15,16)17)4-3-8(11)24-9-2-1-7(5-18-9)20(22)23/h1-2,5,8H,3-4,6H2 |
InChI-Schlüssel |
ZZEZIDIYLUWGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


